molecular formula C8H10N2S B1299000 1-Methyl-1-phenylthiourea CAS No. 4104-75-0

1-Methyl-1-phenylthiourea

Cat. No. B1299000
CAS RN: 4104-75-0
M. Wt: 166.25 g/mol
InChI Key: MCWZNJNWGQPUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-phenylthiourea is a chemical compound that is part of the thiourea family, which are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms. Thioureas are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry due to their ability to act as electron donors and form stable complexes with various metals .

Synthesis Analysis

The synthesis of compounds related to 1-methyl-1-phenylthiourea often involves the reaction of an amine with an isothiocyanate. For example, 3-furfuryl-1-phenylthiourea can be prepared from furfurylamine and phenyl isothiocyanate . Similarly, 1-methyl-3-phenyl-S-methyl isothiourea, a close relative, is synthesized and evaluated as an inhibitor of nitric oxide synthesis . These methods typically involve the formation of a thiourea linkage through the reaction of an amine with a corresponding isothiocyanate.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their biological activity and interaction with metal ions. For instance, the crystal structure of 5-phenyl-1,4,6,5-oxadithiabismocane, which is related to the thiourea family, shows a chair-chair conformation and a complex coordination sphere around bismuth . This highlights the importance of molecular geometry in the function of these compounds.

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, often acting as ligands to form complexes with metals. For example, 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles react with ruthenium to form complexes that are efficient catalysts for oxidation and transfer hydrogenation reactions . These reactions demonstrate the versatility of thiourea derivatives in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. For example, the synthesis and characterization of 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N(4)-methyl-N(4)-phenylthiosemicarbazone reveal its potential as a nonlinear optical (NLO) material due to its high first-order hyperpolarizability . Additionally, the synthesis of 1-methylthio-1-phenyl-1-silacyclohexane and its conformational preferences in gas and solution provide insights into the stability and reactivity of such compounds .

Scientific Research Applications

Vibrational Modes in Aromatic Compounds

Research by Zhang et al. (2013) focused on phenylthiourea compounds to study inter-molecular interactions and the dynamics of methyl internal rotation. This study is significant for understanding weak vibrational modes in aromatic compounds, which are crucial in materials science and chemistry.

Antioxidant and Antidiabetic Properties

Phenylthiourea derivatives have shown potential in medical applications. Maharramova et al. (2018) explored novel N-substituted tetrahydropyrimidines based on phenylthiourea, which exhibited significant antioxidant and antidiabetic properties. These findings could have implications for the development of new therapeutic agents.

Bioimaging and Chemodosimeter

In the field of bioimaging, Deng et al. (2017) synthesized a novel chemodosimeter using 1-(2-aminoethyl)-3-phenylthiourea. This compound shows promise in detecting and imaging intracellular methylmercury or mercury, highlighting its potential application in environmental and biological monitoring.

Corrosion Inhibition

Phenylthiourea derivatives also play a role in industrial applications. Fouda & Hussein (2012) investigated the effectiveness of various phenylthiourea derivatives as corrosion inhibitors for carbon steel in acidic solutions. Their findings are crucial for industries dealing with metal preservation and longevity.

Molecular and Structural Studies

In molecular chemistry, Anitha et al. (2019) conducted experimental and computational studies on a novel N4-phenylthiosemicarbazone. Such studies are fundamental in understanding the properties and behaviors of complex molecular structures.

Safety And Hazards

According to the safety data sheet, 1-Methyl-1-phenylthiourea is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, immediate medical attention is required .

Future Directions

The future directions for the study of 1-Methyl-1-phenylthiourea and its derivatives are vast. They have applications in numerous fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . These scaffolds exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

properties

IUPAC Name

1-methyl-1-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWZNJNWGQPUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194014
Record name 1-Methyl-1-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-phenylthiourea

CAS RN

4104-75-0
Record name N-Methyl-N-phenylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4104-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1-phenylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4104-75-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1-phenylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYL-1-PHENYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9CTT47KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1-phenylthiourea
Reactant of Route 2
Reactant of Route 2
1-Methyl-1-phenylthiourea
Reactant of Route 3
Reactant of Route 3
1-Methyl-1-phenylthiourea
Reactant of Route 4
1-Methyl-1-phenylthiourea
Reactant of Route 5
1-Methyl-1-phenylthiourea
Reactant of Route 6
1-Methyl-1-phenylthiourea

Citations

For This Compound
33
Citations
R Gangadharan, M Muralisankar… - Acta Crystallographica …, 2016 - scripts.iucr.org
In the asymmetric unit of the title compound, C16H17N3O2S, there are two independent molecules (A and B), which show an E conformation with respect to the C=N bond. An …
Number of citations: 6 scripts.iucr.org
RL Smith, RT Williams - Journal of Medicinal Chemistry, 1961 - ACS Publications
… available, it is suggested that 1-methyl-1-phenylthiourea com… low toxicity of 1-methyl-1-phenylthiourea itself is due to its … The protective action of 1 -methyl-1 -phenylthiourea may be …
Number of citations: 4 pubs.acs.org
WAM DuwcNAw - ncbi.nlm.nih.gov
… Rats could be protected against phenylthiourea by injecting 1-methyl-1-phenylthiourea just before phenylthiourea. 1-Methyl-3-phenylthiourea and 2-methyl-1-phenylisothiourea …
Number of citations: 2 www.ncbi.nlm.nih.gov
WR Bowman, H Heaney, PHG Smith - Arkivoc, 2003 - pdfs.semanticscholar.org
The anions of 1-(2-bromobenzoyl)-3-phenylthiourea 1, 1-(2-chlorobenzoyl)-3-phenylthiourea 2 and 1-(2-bromobenzoyl)-3-phenylurea 8 undergo intramolecular nucleophilic …
Number of citations: 31 pdfs.semanticscholar.org
BG Shearer, S Lee, JA Oplinger, LW Frick… - Journal of medicinal …, 1997 - ACS Publications
… 1-Methyl-1-phenylthiourea (12). To a stirred solution of 1-benzoyl-3-methyl-3-… To a stirred solution of 1-methyl-1-phenylthiourea (12) (1.89 g, 11.4 mmol) in 20 mL of acetone was added …
Number of citations: 92 pubs.acs.org
DW Gottschall, DA Penney, GJ Traiger… - Toxicology and applied …, 1985 - Elsevier
… established by Smith and Williams (196 l), who showed that both the toxicity and in vivo metabolism of PTU was inhibited by prior treatment of animals with 1 -methyl- 1 -phenylthiourea. …
Number of citations: 12 www.sciencedirect.com
SS Goldman, WK Hass… - American Journal of …, 1980 - journals.physiology.org
The synthesis and characterization of an homologous series of inert nonvolatile 14C-labeled unsymmetrical alkyl aryl thiourea compounds is described for their use as regional blood …
Number of citations: 32 journals.physiology.org
T Keshari, R Kapoorr, LDS Yadav - Tetrahedron Letters, 2015 - Elsevier
… N,N-Disubstituted thioureas such as morpholine-4-carbothioamide, piperidine-1-carbothioamide, and 1-methyl-1-phenylthiourea also underwent efficient cyclocondensation to afford 2-…
Number of citations: 26 www.sciencedirect.com
LP Singh, OP Tiwari - Journal of Pharmaceutical Sciences …, 2017 - search.proquest.com
… 3-(4-(1H-benzo[d]imidazol-2-yl)-1-methyl-1phenylthiourea shows highest antibacterial activity. 1-(4(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4nitrophenyl)thiourea shows highest antifungal …
Number of citations: 1 search.proquest.com
J Zhao, H Huang, W Wu, H Chen, H Jiang - Organic letters, 2013 - ACS Publications
… 1,1-Disubstituted thioureas 1-methyl-1-phenylthiourea and piperidine-1-carbothioamide afforded the desired 2-aminonaphtho[2,1-d]thiazole in 72% and 75% yields (3v–w). Substituted …
Number of citations: 115 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.